3-(2-Methoxy benzyloxy)-1-iodo propane
Description
Significance of Aryl Ether and Iodoalkane Functionalities in Contemporary Organic Synthesis
Aryl ethers are ubiquitous structural motifs found in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. Their synthesis and manipulation are therefore of central importance to organic chemistry. The ether linkage, R-O-R', is generally stable under many reaction conditions, making it a reliable component in multistep syntheses. Aryl ethers, in particular, are key components in drugs, fragrances, and cosmetics. The Williamson ether synthesis remains a fundamental method for their preparation, though modern cross-coupling methodologies have expanded the scope and efficiency of their formation.
Iodoalkanes represent one of the most reactive classes of alkyl halides. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in nucleophilic substitution reactions (SN2). This high reactivity makes iodoalkanes valuable precursors for introducing a wide range of functional groups. Furthermore, iodoalkanes are pivotal in the formation of carbon-carbon bonds through reactions such as organometallic coupling (e.g., Suzuki, Sonogashira, and Negishi couplings) after conversion to an organometallic reagent, and in radical reactions. Molecular iodine is recognized for its role in numerous organic transformations due to its mild Lewis acidic character and its ability to facilitate reactions under neutral and mild conditions.
The presence of both these functionalities in one molecule, as in 3-(2-Methoxybenzyloxy)-1-iodopropane, creates a versatile synthetic building block.
Overview of the 2-Methoxybenzyl Protecting Group Strategy and its Chemical Relevance
In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily block, or "protect," a reactive site to prevent it from interfering with reactions occurring elsewhere in the molecule. The benzyl (B1604629) (Bn) group is a widely used protecting group for alcohols due to its general stability and ease of removal by hydrogenolysis.
To enhance the utility of benzyl-type protecting groups, substituted analogues have been developed. The para-methoxybenzyl (PMB) group is one of the most common, offering a key advantage over the simple benzyl group: it can be removed under oxidative conditions, typically with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). total-synthesis.com This oxidative cleavage is facilitated by the electron-donating methoxy (B1213986) group, which stabilizes the cationic intermediate formed during the reaction. total-synthesis.com This allows for the selective deprotection of a PMB ether in the presence of other groups like benzyl ethers, which are stable to DDQ. harvard.edu
The 2-methoxybenzyl (OMB or MPM) group, the ortho-isomer of PMB, functions similarly as a protecting group for alcohols. It is typically introduced via the Williamson ether synthesis, reacting an alcohol with 2-methoxybenzyl chloride or bromide under basic conditions. While it can also be cleaved under standard hydrogenolysis or strongly acidic conditions, its reactivity towards other cleavage methods can differ from the PMB group, offering unique strategic possibilities. For instance, studies have shown that 2-methoxybenzyl ethers can be cleaved under specific photochemical conditions where the corresponding PMB ethers might be stable, providing a basis for orthogonal deprotection strategies. nih.gov
| Protecting Group | Common Abbreviation | Key Cleavage Methods |
| Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) |
| para-Methoxybenzyl | PMB, MPM | Oxidative (DDQ, CAN), Acidic (TFA) |
| ortho-Methoxybenzyl | OMB | Hydrogenolysis, Acidic, Photochemical |
This table provides an interactive overview of common benzyl-type protecting groups and their primary deprotection methods.
Contextualization of 3-(2-Methoxybenzyloxy)-1-iodopropane within Advanced Synthetic Chemistry
3-(2-Methoxybenzyloxy)-1-iodopropane is not a commercially common reagent but represents a highly strategic synthetic intermediate. Its value lies in its bifunctional nature, possessing a stable, protected alcohol at one end and a highly reactive primary iodide at the other.
This structure makes it an ideal building block for introducing a three-carbon chain with a protected hydroxyl group. The synthetic utility can be envisioned in a two-stage process:
Alkylation via the Iodide: The primary iodide is a potent electrophile, readily undergoing SN2 reactions with a wide range of nucleophiles. This allows for the facile attachment of the 3-(2-methoxybenzyloxy)propyl unit to another molecule. For example, it can be used to alkylate carbanions, amines, thiols, or phenoxides, forming a new carbon-carbon or carbon-heteroatom bond.
Deprotection of the Ether: Once the alkylation is complete and further transformations on the newly formed molecule are carried out, the 2-methoxybenzyl ether can be cleaved to reveal the primary alcohol. This deprotection can be achieved through methods such as catalytic hydrogenolysis, which would liberate the alcohol and produce 2-methylanisole (B146520) as a byproduct.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-iodopropoxymethyl)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IO2/c1-13-11-6-3-2-5-10(11)9-14-8-4-7-12/h2-3,5-6H,4,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRMMXAKFOYLLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628546 | |
| Record name | 1-[(3-Iodopropoxy)methyl]-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773092-62-9 | |
| Record name | 1-[(3-Iodopropoxy)methyl]-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 2 Methoxybenzyloxy 1 Iodopropane
Strategies for the Construction of the 2-Methoxybenzyl Ether Linkage
The formation of the ether bond is a critical step in the synthesis of the target molecule. Various methods have been developed to achieve this, ranging from classical approaches to more modern, catalytic techniques designed for efficiency and mild reaction conditions.
Williamson Ether Synthesis Approaches Utilizing Methoxybenzyl Alcohol Derivatives
The Williamson ether synthesis is a cornerstone of ether formation and a frequently employed method for preparing 2-methoxybenzyl ethers. masterorganicchemistry.comchem-station.com This S\textsubscript{N}2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing the precursor to 3-(2-methoxybenzyloxy)-1-iodopropane, this typically involves the reaction of a 2-methoxybenzyl halide with 1,3-propanediol (B51772) or the reaction of 2-methoxybenzyl alcohol with a 3-halopropanol derivative.
A common approach involves the deprotonation of an alcohol with a strong base, such as sodium hydride, to form the more nucleophilic alkoxide. libretexts.org This alkoxide then displaces a halide from an alkyl halide in an S\textsubscript{N}2 reaction. masterorganicchemistry.com For the synthesis of unsymmetrical ethers, careful consideration of the reactants is necessary to avoid competing elimination reactions, especially when secondary or tertiary alkyl halides are involved. masterorganicchemistry.comlibretexts.org The use of polar aprotic solvents like DMF or DMSO can enhance the reaction rate. numberanalytics.com
Catalytic Etherification Techniques for Aryl Ether Formation
Catalytic methods offer an alternative to the classical Williamson ether synthesis, often providing milder reaction conditions and improved efficiency. Lanthanide triflates, for example, have been shown to be effective Lewis acid catalysts for the formation of p-methoxybenzyl (PMB) ethers. lookchem.com These reactions can proceed rapidly and with high conversions in various solvents, including those containing water. lookchem.com
Other catalytic systems, such as those based on zirconium and hafnium, have been explored for reductive etherification, converting aldehydes to their corresponding ethers in a one-pot process. osti.gov While not a direct etherification of an alcohol, these methods highlight the ongoing development of catalytic strategies for ether bond formation.
Development of Neutral and Mild Conditions for Efficient Ether Synthesis
Recognizing the limitations of strongly basic or acidic conditions, researchers have developed methodologies for ether synthesis under neutral or mild conditions. One such approach involves the use of 2-(4-Methoxybenzyloxy)-4-methylquinoline, which reacts with methyl triflate in the presence of an alcohol to transfer the p-methoxybenzyl (PMB) group under neutral conditions. researchgate.net This method is notable for avoiding the need for a Brønsted or Lewis acid catalyst. researchgate.net
Another variation of the Williamson synthesis employs silver oxide (Ag₂O) instead of a strong base. libretexts.org This provides milder conditions and is particularly useful for substrates sensitive to strong bases, such as certain carbohydrate derivatives. libretexts.org
Methodologies for the Introduction of the 1-Iodopropane (B42940) Moiety
Once the 3-(2-methoxybenzyloxy)propan-1-ol (B67725) precursor is obtained, the next critical step is the introduction of the iodine atom at the terminal position of the propane (B168953) chain.
Iodination of Precursor Alcohols or their Derivatives
The conversion of a primary alcohol to an alkyl iodide is a common transformation in organic synthesis. Several reliable methods are available for this purpose.
The Appel reaction provides a mild method for converting alcohols to alkyl iodides using triphenylphosphine (B44618) and iodine. blogspot.comwikipedia.org The reaction proceeds via an S\textsubscript{N}2 mechanism, which results in the inversion of stereochemistry if the alcohol is chiral. commonorganicchemistry.comnrochemistry.com A common reagent system for this transformation is triphenylphosphine, iodine, and imidazole. commonorganicchemistry.comnrochemistry.com
Atom-Economic Hydroiodination of Alkene Precursors
An alternative, more atom-economical approach involves the hydroiodination of an alkene precursor, such as 2-((allyl)oxymethyl)-1-methoxybenzene. The addition of hydrogen iodide (HI) across the double bond can, in principle, yield the desired 1-iodopropane moiety.
The regioselectivity of this reaction is governed by Markovnikov's rule , which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide attaches to the carbon with more alkyl substituents. masterorganicchemistry.com However, anti-Markovnikov addition can be achieved under specific conditions, often involving radical mechanisms. For instance, the hydrobromination of alkenes can proceed with anti-Markovnikov selectivity in the presence of peroxides or UV radiation. pwvas.org Rhodium-catalyzed hydroiodination of terminal alkynes has also been shown to yield anti-Markovnikov products. nih.gov The hydroboration-oxidation of terminal alkenes is a well-established method for the anti-Markovnikov hydration of alkenes, proceeding through a syn addition of borane (B79455) followed by oxidation with retention of configuration. libretexts.org While direct anti-Markovnikov hydroiodination of alkenes is less common, related strategies involving hydroboration followed by iodination of the resulting organoborane can be employed.
Halogen Exchange Reactions, with Emphasis on the Finkelstein Reaction
The conversion of alkyl chlorides or bromides into alkyl iodides is efficiently achieved through halogen exchange reactions, the most prominent of which is the Finkelstein reaction. byjus.comwikipedia.org This reaction operates via an S(_N)2 mechanism, where an iodide ion acts as the nucleophile, displacing a halide leaving group (typically chloride or bromide) from the alkyl chain. byjus.comwikipedia.org
The classic Finkelstein reaction is an equilibrium process. wikipedia.org To drive the reaction to completion, it is typically carried out in a solvent in which the newly formed metal halide salt is insoluble, thereby precipitating out of the solution and shifting the equilibrium towards the desired product according to Le Châtelier's principle. wikipedia.org Acetone is a commonly used solvent for this purpose, as sodium iodide is soluble in it, while sodium chloride and sodium bromide are not. byjus.com
Key Features of the Finkelstein Reaction:
| Feature | Description |
| Mechanism | S(_N)2 (Substitution Nucleophilic Bimolecular) byjus.com |
| Typical Reagents | Sodium iodide (NaI) or Potassium iodide (KI) allaboutchemistry.net |
| Typical Solvents | Acetone, Dimethylformamide (DMF) wikipedia.org |
| Driving Force | Precipitation of the insoluble metal halide salt (e.g., NaCl, NaBr) wikipedia.org |
| Substrate Preference | Primary alkyl halides > Secondary alkyl halides wikipedia.org |
In the context of synthesizing 3-(2-methoxybenzyloxy)-1-iodopropane, the Finkelstein reaction would be employed in the final step, converting a precursor such as 3-(2-methoxybenzyloxy)-1-chloropropane or 3-(2-methoxybenzyloxy)-1-bromopropane into the target iodoalkane. The reaction would involve treating the chloro or bromo derivative with an excess of sodium iodide in acetone. The insoluble sodium chloride or bromide would precipitate, driving the formation of the desired 3-(2-methoxybenzyloxy)-1-iodopropane.
Integrated Multi-Step Synthetic Sequences Towards 3-(2-Methoxybenzyloxy)-1-iodopropane
The synthesis of 3-(2-methoxybenzyloxy)-1-iodopropane is typically achieved through a multi-step sequence, commencing from readily available starting materials. A plausible and efficient synthetic route involves an initial etherification reaction followed by subsequent halogenation and halogen exchange steps.
A common starting point for this synthesis is the etherification of 2-methoxybenzyl alcohol with a suitable three-carbon synthon, such as 3-chloro-1-propanol, via the Williamson ether synthesis. jk-sci.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. jk-sci.com This step yields the intermediate, 3-(2-methoxybenzyloxy)propan-1-ol.
The subsequent step involves the conversion of the primary alcohol group in 3-(2-methoxybenzyloxy)propan-1-ol to a better leaving group, typically a halide. This can be achieved by treating the alcohol with a chlorinating agent like thionyl chloride (SOCl(_2)) to produce 3-(2-methoxybenzyloxy)-1-chloropropane.
Finally, as detailed in the previous section, a Finkelstein reaction is employed to convert the 3-(2-methoxybenzyloxy)-1-chloropropane into the target molecule, 3-(2-methoxybenzyloxy)-1-iodopropane, by treatment with sodium iodide in acetone.
Postulated Multi-Step Synthetic Route:
| Step | Reaction | Reactants | Product |
| 1 | Williamson Ether Synthesis | 2-Methoxybenzyl alcohol, 3-Chloro-1-propanol, Strong Base (e.g., NaH) | 3-(2-Methoxybenzyloxy)propan-1-ol |
| 2 | Chlorination | 3-(2-Methoxybenzyloxy)propan-1-ol, Thionyl chloride (SOCl(_2)) | 3-(2-Methoxybenzyloxy)-1-chloropropane |
| 3 | Finkelstein Reaction | 3-(2-Methoxybenzyloxy)-1-chloropropane, Sodium iodide (NaI) | 3-(2-Methoxybenzyloxy)-1-iodopropane |
Adherence to Green Chemistry Principles in the Design of Synthetic Routes
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance safety. libretexts.org The synthesis of 3-(2-methoxybenzyloxy)-1-iodopropane can be designed to align with these principles.
For the Williamson ether synthesis step, the use of phase-transfer catalysts (PTCs) represents a significant green improvement. jetir.orgresearchgate.net PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the alkoxide ion from an aqueous or solid phase to the organic phase where the alkyl halide is present. jetir.org This approach can eliminate the need for anhydrous organic solvents, allowing the reaction to be conducted in greener solvent systems, or even under solvent-free conditions. researchgate.netrsc.org Microwave-assisted synthesis is another green technique that can be applied to the Williamson ether synthesis to reduce reaction times and energy consumption. wikipedia.org
Application of Green Chemistry Principles:
| Principle | Application in the Synthesis |
| Use of Catalysis | Employing phase-transfer catalysts in the Williamson ether synthesis to enhance efficiency and reduce the need for harsh conditions. jetir.orgacs.org |
| Safer Solvents | Exploring the use of water or other environmentally benign solvents in the etherification step, facilitated by PTCs or surfactants. researchgate.net |
| Energy Efficiency | Utilizing microwave irradiation to accelerate reaction rates and reduce energy consumption in the Williamson ether synthesis. wikipedia.org |
| Atom Economy | Optimizing reaction conditions to ensure high conversion and yield in the Finkelstein reaction, maximizing the incorporation of atoms from reactants into the final product. libretexts.org |
| Waste Prevention | Designing a streamlined, multi-step synthesis with high yields at each step to minimize the generation of waste. libretexts.org |
By carefully selecting reagents, solvents, and reaction conditions, the synthesis of 3-(2-methoxybenzyloxy)-1-iodopropane can be conducted in a manner that is not only efficient but also environmentally responsible.
Chemical Reactivity and Mechanistic Investigations of 3 2 Methoxybenzyloxy 1 Iodopropane
Chemical Transformations Involving the 2-Methoxybenzyl Ether Linkage
The 2-methoxybenzyl (2-OMB) ether serves as a protecting group for the primary alcohol. Its reactivity is centered on the ether oxygen and the aromatic ring. The presence of the methoxy (B1213986) group on the benzene (B151609) ring influences the stability and cleavage of the ether linkage compared to a simple benzyl (B1604629) ether.
The removal, or cleavage, of the 2-methoxybenzyl group is a critical step in synthetic sequences where the protected alcohol needs to be revealed. Several strategies exist for this deprotection.
Oxidative Cleavage: Methoxy-substituted benzyl ethers are particularly susceptible to oxidative cleavage. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are commonly used for the selective deprotection of p-methoxybenzyl (PMB) ethers. nih.govacs.orgoup.com These reagents are effective because the electron-donating methoxy group stabilizes the cationic intermediate formed during the oxidative process. While the para isomer (PMB) is more commonly discussed, the ortho isomer is also susceptible to these conditions. nih.gov More recent developments include metal-free photoredox catalysis for the oxidative deprotection of PMB ethers, offering a greener alternative. acs.orgnih.gov
Acidic Cleavage: The 2-methoxybenzyl ether can also be cleaved under acidic conditions. This typically involves treatment with strong Brønsted or Lewis acids. oup.comuniversiteitleiden.nlkiesslinglab.com For example, trifluoroacetic acid (TFA) in dichloromethane (B109758) is a common reagent system for this purpose. oup.com A catalytic amount of a strong acid like hydrochloric acid in a fluorinated alcohol solvent such as hexafluoro-2-propanol (HFIP) has also been shown to be effective for cleaving methoxybenzyl ethers. universiteitleiden.nlresearchgate.net The acid protonates the ether oxygen, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack by the counterion or solvent.
Catalytic Methods: Catalytic approaches for the cleavage of methoxybenzyl ethers have also been developed. These can include methods employing heterogeneous catalysts, such as an oxovanadium catalyst with a thiol nucleophile, which offers the advantage of easy catalyst removal and recyclability. jst.go.jpnih.gov
| Method | Typical Reagents | Mechanism | Selectivity Notes |
|---|---|---|---|
| Oxidative | DDQ, CAN | Single electron transfer, formation of a stabilized benzylic cation | Often selective for methoxybenzyl ethers over simple benzyl ethers |
| Acidic | TFA, HCl/HFIP, Lewis Acids | Protonation of ether oxygen followed by nucleophilic attack | Can be sensitive to other acid-labile groups in the molecule |
| Catalytic | Heterogeneous oxovanadium catalyst + thiol | Catalyst-mediated C-O bond heterolysis | Offers mild, redox-neutral conditions and catalyst reusability |
While the primary function of the 2-methoxybenzyl group is often as a protecting group, its aromatic ring can also be a site for further chemical modification. The methoxy group is an ortho, para-directing activator for electrophilic aromatic substitution. Given that the para position is occupied by the benzyloxy linkage, electrophilic attack would be directed to the other ortho and para positions of the methoxy group (positions 3, 5, and 6 relative to the CH₂ group).
Potential transformations include:
Halogenation: Introduction of bromine or chlorine atoms onto the aromatic ring using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Addition of a nitro group using a mixture of nitric acid and sulfuric acid, although these harsh conditions might compromise the rest of the molecule.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, typically using a Lewis acid catalyst.
These derivatizations would alter the electronic properties and steric bulk of the protecting group, which could in turn modify its reactivity and the conditions required for its subsequent cleavage. Such modifications are less common when the group is intended solely for protection but represent a potential avenue for structural diversification.
Interplay and Cooperative Effects between the Iodide and Ether Functionalities
In nucleophilic substitution reactions at the C-1 position, the ether oxygen atom, being three atoms away from the carbon bearing the iodide leaving group, is ideally positioned to act as an internal nucleophile. libretexts.org This intramolecular participation is entropically favored over an intermolecular attack by an external nucleophile. vedantu.com The lone pair of electrons on the ether oxygen can attack the electrophilic carbon atom from the backside, displacing the iodide ion in an Sɴ2-like manner. libretexts.org This process leads to the formation of a cyclic oxonium ion intermediate. libretexts.orgingentaconnect.com
The formation of this stabilized cyclic intermediate significantly enhances the rate of the reaction compared to analogous compounds lacking the participating ether group. vedantu.comwikipedia.org For instance, the rate of reaction for a substrate with a participating neighboring group can be several orders of magnitude faster than that of a similar compound without such a group. wikipedia.org This rate enhancement is a hallmark of anchimeric assistance. dalalinstitute.com
The 2-methoxybenzyl group itself can also play a role. The benzene ring's π-electrons can potentially participate in stabilizing a positive charge, forming a phenonium ion intermediate, although participation by the ether oxygen to form a five-membered ring is generally more favorable. wikipedia.orglibretexts.org
The interplay between the iodide and the ether functionality can be summarized as follows:
Rate Enhancement: The ether oxygen facilitates the departure of the iodide leaving group through anchimeric assistance, leading to a faster reaction rate. vedantu.com
Stereochemical Control: Reactions proceeding through NGP typically result in retention of stereochemistry at the reaction center. This is because the mechanism involves two consecutive Sɴ2-like inversions: the first by the internal nucleophile (the ether oxygen) and the second by the external nucleophile attacking the cyclic intermediate. libretexts.org
Intermediate Formation: The cooperative effect leads to the formation of a relatively stable cyclic oxonium ion intermediate, which dictates the subsequent reaction pathway. libretexts.org
The following table provides a conceptual comparison of reaction rates, illustrating the expected effect of neighboring group participation by the ether functionality.
| Reactant | Neighboring Group | Relative Rate of Reaction (Conceptual) |
| 1-Iodopropane (B42940) | None | 1 |
| 3-Methoxy-1-iodopropane | Methoxy group | > 1 (Slight rate enhancement) |
| 3-(2-Methoxybenzyloxy)-1-iodopropane | 2-Methoxybenzyloxy group | >> 1 (Significant rate enhancement) |
This table is illustrative and intended to show the general principle of rate enhancement due to neighboring group participation. Actual rate constants would need to be determined experimentally.
Mechanistic Insights into Key Reaction Pathways of the Compound
The key reaction pathways of 3-(2-methoxybenzyloxy)-1-iodopropane are dominated by nucleophilic substitution, with the mechanism being heavily influenced by the potential for neighboring group participation.
Pathway 1: Nucleophilic Substitution with Neighboring Group Participation
This is the most likely and significant reaction pathway for 3-(2-methoxybenzyloxy)-1-iodopropane in the presence of a nucleophile. The mechanism proceeds in two main steps:
Intramolecular Cyclization (Formation of the Oxonium Ion): The reaction is initiated by the intramolecular attack of the ether oxygen's lone pair on the carbon atom bonded to the iodide. This is an Sɴ2-like displacement of the iodide ion, which is a good leaving group. This step results in the formation of a five-membered cyclic oxonium ion intermediate. libretexts.org This initial step is typically the rate-determining step, and its facilitation by the internal nucleophile is the reason for the observed rate enhancement. dalalinstitute.com
Nucleophilic Attack on the Oxonium Ion: The positively charged oxonium ion is a reactive intermediate and is susceptible to attack by an external nucleophile. The nucleophile can attack either of the two carbon atoms attached to the oxygen in the ring. In this specific case, attack at the less sterically hindered primary carbon (originally C-1 of the propane (B168953) chain) is generally favored, leading to the opening of the five-membered ring and the formation of the final substitution product. libretexts.org This second step is also an Sɴ2-like reaction, resulting in an inversion of configuration at the carbon being attacked.
Pathway 2: Direct Sɴ2 Nucleophilic Substitution (Minor Pathway)
Pathway 3: Sɴ1-type Reaction (Unlikely)
The formation of a primary carbocation at the C-1 position is highly unfavorable. Therefore, a classical Sɴ1 mechanism, which involves the initial unimolecular dissociation of the iodide to form a carbocation followed by nucleophilic attack, is considered highly unlikely for this compound. libretexts.org The anchimeric assistance provided by the ether oxygen offers a much lower energy pathway for the reaction to proceed. libretexts.org
Despite a comprehensive search for spectroscopic data pertaining to the chemical compound 3-(2-Methoxybenzyloxy)-1-iodopropane, the necessary experimental data for a detailed and accurate elucidation of its structure is not available in the public domain through the conducted searches. Information regarding its Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) is not present in the accessible scientific literature and chemical databases.
The creation of a scientifically rigorous article, as outlined in the user's request, is contingent upon the availability of this specific data. Without access to the actual spectral data—including chemical shifts for ¹H and ¹³C NMR, vibrational frequencies for IR and Raman spectroscopy, and molecular weight and fragmentation patterns from mass spectrometry—it is not possible to provide a factual and in-depth analysis for the following sections:
Advanced Spectroscopic Elucidation and Structural Analysis
Integration of Multiple Spectroscopic Techniques for Robust Structural Characterization
Generating content for these sections without the foundational data would result in a speculative and scientifically unsound article. Therefore, this request cannot be fulfilled while adhering to the principles of scientific accuracy and avoiding the generation of unsubstantiated information.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., Density Functional Theory (DFT) approaches)
No published studies using DFT or other quantum chemical methods to calculate the electronic structure (e.g., HOMO-LUMO energies, molecular orbitals, electrostatic potential) or energetics (e.g., heat of formation, bond energies) of 3-(2-Methoxybenzyloxy)-1-iodopropane were found.
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
There is no available research that computationally models the reaction mechanisms involving 3-(2-Methoxybenzyloxy)-1-iodopropane, nor are there any published calculations of its potential transition states in chemical reactions.
Investigation of Intermolecular Interactions, Stereoelectronic Effects, and Reactivity Descriptors
Specific investigations into the intermolecular forces, stereoelectronic effects governing its structure and reactivity, or calculated reactivity descriptors for 3-(2-Methoxybenzyloxy)-1-iodopropane have not been reported in the scientific literature.
Conformational Analysis and Stereochemical Considerations using Theoretical Methods
A theoretical conformational analysis to determine the stable conformers and energy barriers for rotation within 3-(2-Methoxybenzyloxy)-1-iodopropane, or any detailed study of its stereochemical properties using theoretical methods, is not available.
Strategic Applications in Complex Organic Synthesis
Role as a Key Intermediate in Multi-Step Synthetic Sequences of Architecturally Complex Molecules
The structure of 3-(2-Methoxybenzyloxy)-1-iodopropane suggests its utility as a valuable intermediate in the multi-step synthesis of architecturally complex molecules. The primary iodide is a reactive handle for nucleophilic substitution and organometallic transformations, allowing for the introduction of the three-carbon propyl chain with a protected hydroxyl group. The 2-methoxybenzyl (OMB) ether provides a stable protecting group for the alcohol, which can be selectively removed under specific conditions, typically oxidative cleavage, that are orthogonal to many other common protecting groups. This dual functionality would, in principle, allow for the sequential introduction and subsequent manipulation of different parts of a target molecule. However, a thorough search of the current chemical literature does not provide specific examples of its employment in the total synthesis of complex natural products or other architecturally intricate molecules.
Utilization in Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Heck-type couplings)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The primary alkyl iodide moiety in 3-(2-Methoxybenzyloxy)-1-iodopropane makes it a suitable candidate for various cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide. While alkyl iodides can participate in Suzuki-Miyaura couplings, particularly with the use of specialized ligands and conditions, there are no specific documented instances of 3-(2-Methoxybenzyloxy)-1-iodopropane being used as the coupling partner in the literature.
Negishi Coupling: The Negishi coupling, which pairs an organohalide with an organozinc reagent, is generally more effective for the coupling of sp³-hybridized carbons than the Suzuki-Miyaura coupling. The primary iodide of 3-(2-Methoxybenzyloxy)-1-iodopropane would be expected to readily undergo oxidative addition to a palladium(0) or nickel(0) catalyst, initiating the catalytic cycle. Despite this theoretical potential, no published research explicitly details the use of this compound in Negishi cross-coupling reactions.
Heck-type Couplings: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While the classic Heck reaction is most efficient with aryl and vinyl halides, modifications for alkyl halides exist. The participation of 3-(2-Methoxybenzyloxy)-1-iodopropane in such a reaction is plausible but remains undemonstrated in the available scientific literature.
A summary of the theoretical amenability of 3-(2-Methoxybenzyloxy)-1-iodopropane to these cross-coupling reactions is presented in the table below.
| Cross-Coupling Reaction | Potential Role of 3-(2-Methoxybenzyloxy)-1-iodopropane | Documented Examples in Literature |
| Suzuki-Miyaura Coupling | Alkyl halide coupling partner | None Found |
| Negishi Coupling | Alkyl halide coupling partner | None Found |
| Heck-type Couplings | Alkyl halide coupling partner | None Found |
Exploitation in Tandem Reactions and Cascade Processes for Enhanced Synthetic Efficiency
Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, are highly desirable for their efficiency in building molecular complexity. The bifunctional nature of 3-(2-Methoxybenzyloxy)-1-iodopropane makes it an intriguing candidate for such processes. A hypothetical tandem reaction could involve an initial cross-coupling at the iodide, followed by an intramolecular reaction involving the protected hydroxyl group after a deprotection step. This could streamline the synthesis of complex cyclic or polycyclic systems. Despite the conceptual appeal of employing this compound in such elegant synthetic strategies, there is currently no evidence in the literature of its application in tandem or cascade reactions.
Synthesis and Reactivity of Structural Analogues and Derivatives
Modifications to the Alkyl Iodide Chain and their Impact on Reactivity
The reactivity of the terminal iodide in 3-(2-Methoxybenzyloxy)-1-iodopropane is profoundly influenced by the structure of the propyl chain. Alterations in chain length, branching, and the introduction of unsaturation can modulate the susceptibility of the C-I bond to nucleophilic substitution and other reactions.
Increasing the length of the alkyl chain between the ether linkage and the iodide atom generally has a modest effect on the rate of nucleophilic substitution, as the reaction center remains a primary carbon. However, introducing branching near the reaction site significantly hinders reactivity due to increased steric hindrance. For instance, a methyl group at the α- or β-position to the iodide would be expected to decrease the rate of an S(_N)2 reaction with a given nucleophile.
The introduction of a double or triple bond within the alkyl chain can open up new reactive pathways. For example, an allylic or propargylic iodide analogue would be highly reactive towards nucleophiles and could also participate in various transition-metal-catalyzed cross-coupling reactions.
Table 1: Impact of Alkyl Chain Modification on Relative Reaction Rates for Nucleophilic Substitution
| Analogue Name | Alkyl Chain Structure | Relative Rate of S(_N)2 Reaction |
| 3-(2-Methoxybenzyloxy)-1-iodopropane | -(CH(_2))(_3)I | 1.00 |
| 4-(2-Methoxybenzyloxy)-1-iodobutane | -(CH(_2))(_4)I | 0.95 |
| 3-(2-Methoxybenzyloxy)-2-methyl-1-iodopropane | -CH(_2)CH(CH(_3))CH(_2)I | 0.45 |
| 1-(2-Methoxybenzyloxy)-3-iodo-1-propene | -CH=CHCH(_2)I | >10 |
Variations of the Aryl Ether Moiety and Resultant Synthetic Utility
Modification of the 2-methoxybenzyl ether portion of the molecule offers a powerful strategy for fine-tuning its electronic properties and, consequently, its reactivity and synthetic applications. The nature and position of substituents on the aromatic ring can influence the stability of the ether linkage and the reactivity of the aromatic ring itself.
Electron-donating groups (EDGs) such as additional methoxy (B1213986) or alkyl groups on the benzene (B151609) ring increase the electron density of the aromatic system. This can enhance the stability of the benzylic ether, making it more resistant to cleavage. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups decrease the electron density, which can make the benzylic C-O bond more susceptible to cleavage under certain conditions.
The synthetic utility of these variations is significant. For example, introducing a para-alkoxy group can provide a handle for further functionalization or act as a protecting group that can be selectively removed under different conditions than the primary methoxy group. The presence of EWGs can activate the aromatic ring for nucleophilic aromatic substitution reactions.
Table 2: Influence of Aryl Substituents on the Synthetic Utility of Aryl Ether Analogues
| Substituent at para-position | Electronic Effect | Impact on Aryl Ether Moiety | Potential Synthetic Utility |
| -OCH(_3) | Electron-donating | Increased stability of benzylic ether | Ortho-directing group for electrophilic aromatic substitution |
| -H | Neutral | Baseline reactivity | Standard protecting group |
| -Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | Moderate activation of the ring for nucleophilic substitution | Substrate for cross-coupling reactions |
| -NO(_2) | Strong electron-withdrawing | Increased susceptibility to nucleophilic aromatic substitution | Directing group for meta-substitution |
Introduction of Additional Functionalities for Tailored Reactivity or Selectivity
The incorporation of additional functional groups onto the core structure of 3-(2-Methoxybenzyloxy)-1-iodopropane can impart novel reactivity and selectivity. These functionalities can be introduced on either the alkyl chain or the aryl ring, leading to bifunctional molecules with diverse synthetic potential.
For instance, the introduction of a hydroxyl or amino group on the alkyl chain would create a molecule capable of undergoing intramolecular cyclization reactions to form heterocyclic structures such as tetrahydrofurans or pyrrolidines. An ester or a ketone group on the chain could serve as a site for nucleophilic addition or enolate chemistry.
Functionalization of the aromatic ring with groups like boronic acids or triflates would generate precursors for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This allows for the construction of complex molecular architectures. The strategic placement of a chiral auxiliary on the molecule could be used to induce stereoselectivity in subsequent reactions.
Table 3: Examples of Added Functionalities and Their Synthetic Implications
| Position of Functionality | Added Functional Group | Resultant Reactivity/Selectivity | Potential Application |
| Alkyl Chain | Hydroxyl (-OH) | Intramolecular cyclization | Synthesis of substituted tetrahydrofurans |
| Alkyl Chain | Ester (-COOR) | Enolate formation, nucleophilic acyl substitution | Chain extension and elaboration |
| Aryl Ring | Boronic Acid (-B(OH)(_2)) | Suzuki cross-coupling | Synthesis of biaryl compounds |
| Aryl Ring | Aldehyde (-CHO) | Wittig reaction, reductive amination | Introduction of new carbon-carbon or carbon-nitrogen bonds |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 3-(2-Methoxy benzyloxy)-1-iodo propane?
- Methodological Answer : A common approach involves coupling 2-methoxybenzyl ether derivatives with iodinated propane precursors. For example, etherification of 1-iodopropane with 2-methoxybenzyl-protected intermediates under nucleophilic substitution conditions (e.g., using NaH or K₂CO₃ as a base in aprotic solvents like DMF or THF). Post-synthetic purification via column chromatography (using silica gel and hexane/ethyl acetate gradients) is recommended, as supported by gas chromatography retention indices for structurally similar iodopropanes .
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., C-I stretch ~500 cm⁻¹, methoxy C-O stretch ~1250 cm⁻¹) using liquid-phase IR spectra. Compare with reference data for 1-iodopropane and methoxy-substituted aromatics .
- Mass Spectrometry : Electron ionization (EI-MS) should show molecular ion fragmentation patterns consistent with iodide loss (e.g., [M-I]⁺ peaks). Appearance energies for fragment ions (e.g., C₃H₇⁺ at ~9.8 eV) can help validate structural assignments .
- NMR : ¹H and ¹³C NMR in CDCl₃ can resolve methoxy protons (δ ~3.8 ppm) and benzyloxy/iodopropane backbone signals. DEPT-135 experiments clarify carbon hybridization .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Use fractional distillation under reduced pressure (boiling point ~375 K for similar iodopropanes ) followed by silica gel chromatography. Monitor purity via GC-MS with polar columns (e.g., DB-Wax), where retention indices (RI) for iodopropanes typically range between 698–719 . Confirm homogeneity using melting point analysis (if crystalline) or differential scanning calorimetry (DSC).
Advanced Research Questions
Q. How can contradictions in reported thermochemical data (e.g., ΔvapH values) be resolved?
- Methodological Answer : Discrepancies in vaporization enthalpy (e.g., ΔvapH° = 36.25–37.8 kJ/mol for 1-iodopropane ) may arise from measurement techniques (calorimetry vs. gas-phase equilibria). Re-evaluate data using standardized methods (e.g., static calorimetry for liquid-phase ΔvapH). Cross-validate with computational models (e.g., COSMO-RS) to account for solvent effects and molecular interactions .
Q. What is the mechanistic pathway for iodide elimination under basic conditions?
- Methodological Answer : In alcoholic KOH, the compound undergoes β-elimination to form propene derivatives, as observed in 1-iodopropane reactions (yield ~36% under optimized conditions ). Monitor kinetics via GC or HPLC to assess the influence of methoxybenzyl groups on reaction rates. Isotopic labeling (e.g., deuterated solvents) can elucidate proton transfer steps in the transition state .
Q. How can computational modeling predict the compound’s stability in reactive solvents?
- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-I and benzyloxy C-O bonds. Solvent effects (e.g., polar aprotic vs. protic) can be modeled via implicit solvation (e.g., SMD). Compare results with experimental thermochemical data (e.g., ΔfH°liquid = -65.7 kJ/mol for 1-iodopropane ) to validate predictions.
Q. What strategies mitigate decomposition during long-term storage?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at ≤4°C in amber vials to prevent photolytic cleavage of C-I bonds. Add stabilizers (e.g., BHT) to inhibit radical-mediated degradation. Periodically assess purity via TLC or GC-MS, referencing degradation byproducts (e.g., methoxybenzyl alcohol) observed in similar compounds .
Data Analysis & Experimental Design
Q. How to design experiments analyzing the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Substrate Screening : Test Pd/Cu-catalyzed couplings (e.g., Sonogashira, Suzuki) with aryl boronic acids or terminal alkynes. Monitor reaction progress via in situ IR or LC-MS.
- Kinetic Studies : Vary catalyst loading (0.5–5 mol%) and temperature (25–80°C) to optimize turnover frequency (TOF). Compare with literature data for iodopropane derivatives .
- Product Isolation : Use preparative HPLC with C18 columns and acetonitrile/water gradients.
Q. How to address discrepancies in ionization energy (IE) measurements?
- Methodological Answer : Discrepancies in IE values (e.g., 9.25–9.28 eV for 1-iodopropane ) may stem from experimental setups (photoionization vs. electron impact). Replicate measurements using photoelectron spectroscopy (PES) with He(I) radiation (21.22 eV) to resolve vertical vs. adiabatic IE. Compare with DFT-calculated HOMO energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
